molecular formula C12H15NO3 B1330184 4'-Butyryl-3'-hydroxyacetanilide CAS No. 28583-62-2

4'-Butyryl-3'-hydroxyacetanilide

Cat. No.: B1330184
CAS No.: 28583-62-2
M. Wt: 221.25 g/mol
InChI Key: RSBIKRQPSYDRFZ-UHFFFAOYSA-N
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Description

4’-Butyryl-3’-hydroxyacetanilide is an organic compound with the molecular formula C12H15NO3 It is a derivative of acetanilide, characterized by the presence of a butyryl group at the 4’ position and a hydroxy group at the 3’ position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Butyryl-3’-hydroxyacetanilide typically involves the acylation of 3’-hydroxyacetanilide with butyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization from ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of 4’-Butyryl-3’-hydroxyacetanilide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with the reaction being conducted in large reactors. The product is typically purified using industrial crystallization techniques and may undergo additional quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 4’-Butyryl-3’-hydroxyacetanilide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Butyryl-3’-hydroxyacetanilide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Butyryl-3’-hydroxyacetanilide involves its interaction with specific molecular targets and pathways. The hydroxy group allows for hydrogen bonding with biological molecules, while the butyryl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4’-Butoxyacetanilide
  • 4’-Acetylamino-2’-hydroxybutyrophenone
  • Phenacetin
  • p-Acetanisidide

Comparison: 4’-Butyryl-3’-hydroxyacetanilide is unique due to the presence of both a butyryl and a hydroxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(4-butanoyl-3-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-4-11(15)10-6-5-9(7-12(10)16)13-8(2)14/h5-7,16H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBIKRQPSYDRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182782
Record name 4'-Butyryl-3'-hydroxyacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28583-62-2
Record name N-[3-Hydroxy-4-(1-oxobutyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28583-62-2
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Record name 4'-Butyryl-3'-hydroxyacetanilide
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Record name 4'-Butyryl-3'-hydroxyacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-hydroxy-4-(1-oxobutyl)phenyl]acetamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4'-BUTYRYL-3'-HYDROXYACETANILIDE
Source FDA Global Substance Registration System (GSRS)
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